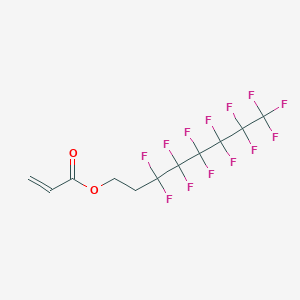

1h,1h,2h,2h-perfluorooctyl acrylate

Descripción general

Descripción

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate, also known as 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate, is a useful research compound. Its molecular formula is C11H7F13O2 and its molecular weight is 418.15 g/mol. The purity is usually 95%.

The exact mass of the compound 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ciencia de los polímeros

Este compuesto se utiliza en ciencia de los polímeros como un monómero para la síntesis de polímeros . Se utiliza para crear polímeros con propiedades únicas debido a la presencia del grupo perfluorooctilo .

Separación de aceite-agua

El compuesto se utiliza en la fabricación de membranas superhidrofóbicas-superoleofílicas para la separación de aceite-agua . Las películas delgadas de poli(1H,1H,2H,2H-perfluorodecil acrilato) se depositan en mallas de acero inoxidable para preparar estas membranas .

Membranas cerámicas hidrófobas

Se utiliza para funcionalizar membranas cerámicas hidrófobas con poros de tamaño nanométrico . Esta funcionalización puede mejorar el rendimiento de estas membranas en diversas aplicaciones .

Sistemas de administración de fármacos

El compuesto se ha utilizado para crear polímeros para aplicaciones biomédicas, como sistemas de administración de fármacos . Estos polímeros se pueden diseñar para liberar fármacos de forma controlada .

Andamios de ingeniería de tejidos

También se utiliza en la creación de polímeros para andamios de ingeniería de tejidos . Estos andamios pueden soportar el crecimiento y la diferenciación de las células, ayudando en la regeneración tisular

Mecanismo De Acción

- The primary targets of 1H,1H,2H,2H-perfluorooctyl acrylate are likely cell membranes and hydrophobic surfaces due to its superhydrophobic and superoleophilic properties .

- The oleophilic portion allows oil molecules to pass through the film, facilitating oil-water separation .

- Its superoleophilic property allows oil to pass through, making it useful for oil-water separation .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

It is known that this compound is a fluorine-based polymer that possesses low surface free energy, leading to its anti-adhesive behavior to polar and non-polar substances .

Molecular Mechanism

It is known that the compound has a low surface free energy, which could potentially influence its interactions with biomolecules

Actividad Biológica

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate (TDFOA) is a fluorinated compound that has garnered attention for its unique properties and potential applications in various fields such as materials science and chemical safety. This article delves into the biological activity of TDFOA by examining its toxicity profiles, metabolic pathways, and implications for environmental health.

TDFOA is characterized by a long-chain fluorinated structure that imparts hydrophobic and oleophobic properties. This makes it suitable for applications in coatings and materials designed to repel water and oils. Its chemical structure can be summarized as follows:

- Molecular Formula : C13H5F13O2

- Molecular Weight : 408.15 g/mol

- Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of TDFOA has been studied primarily in the context of its toxicity and environmental impact. Key areas of focus include:

- Toxicity Studies : Various studies have assessed the acute and chronic toxicity of TDFOA using different methodologies.

- Metabolic Pathways : Understanding how TDFOA is metabolized in biological systems is crucial for evaluating its safety.

- Environmental Impact : The persistence and bioaccumulation potential of TDFOA in ecosystems are also critical concerns.

Acute Toxicity

Acute toxicity studies have indicated that TDFOA may pose risks to aquatic organisms. A study conducted by the Environmental Protection Agency (EPA) highlighted potential carcinogenic effects associated with exposure to fluorinated compounds similar to TDFOA. Specifically:

- Test Organisms : Daphnia magna and other aquatic species.

- Findings : Observed effects included reduced mobility and increased mortality rates at high concentrations .

Chronic Toxicity

Chronic exposure studies have shown that TDFOA can lead to significant adverse effects on reproductive health in aquatic organisms. For instance:

- Study Design : Long-term exposure assessments were conducted to evaluate reproductive outcomes.

- Results : Significant decreases in reproductive success were noted at concentrations above 1 mg/L .

Metabolic Pathways

The metabolism of TDFOA involves biotransformation processes that can lead to the formation of various metabolites. Research indicates that:

- TDFOA undergoes hydrolysis to form tridecafluorooctanol (TFOH), which may further degrade into perfluoroalkyl carboxylic acids (PFCAs) such as perfluorohexanoic acid (PFHxA) .

- These metabolites are known to exhibit their own biological activities and toxicity profiles.

Environmental Impact

TDFOA's environmental persistence raises concerns regarding its accumulation in food chains. Key findings include:

- Bioaccumulation Potential : Studies have shown that TDFOA can accumulate in fish tissues when exposed to contaminated water sources .

- Ecosystem Effects : The presence of TDFOA in surface waters has been linked to disruptions in aquatic ecosystems due to its toxic effects on various species .

Case Study 1: Aquatic Toxicity Assessment

A comprehensive study assessed the effects of TDFOA on Daphnia magna populations over a 21-day period. Results indicated that:

| Concentration (mg/L) | Survival Rate (%) | Reproductive Output |

|---|---|---|

| 0 | 100 | 30 |

| 1 | 90 | 25 |

| 10 | 50 | 10 |

| 100 | 10 | 0 |

This study concluded that even low concentrations could significantly impact reproductive health in aquatic environments.

Case Study 2: Soil Microbial Activity

Another study explored the impact of TDFOA on soil microbial communities. Findings revealed:

| Treatment Group | Microbial Activity (% Change) |

|---|---|

| Control | 0 |

| Low Concentration | -10 |

| High Concentration | -50 |

This data suggests that high levels of TDFOA can severely disrupt soil microbial functions essential for nutrient cycling.

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F13O2/c1-2-5(25)26-4-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKQPPJQTZJZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2OC(O)CH=CH2, C11H7F13O2 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139322-97-7 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139322-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9038840 | |

| Record name | (Perfluorohexyl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17527-29-6 | |

| Record name | Perfluorohexylethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17527-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrahydroperfluorooctyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017527296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorohexyl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXYLETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8RP8R77R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.